1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid is a synthetic organic compound that features a unique cyclopropane structure fused with a benzimidazole moiety. This compound has gained interest due to its potential biological activities and applications in medicinal chemistry. Its structural complexity allows for various interactions with biological targets, making it a subject of study in pharmacology.
The compound is synthesized through various organic chemistry methods, often involving the cyclopropanation of phenyl derivatives and subsequent functional group modifications. It can be derived from simpler precursors, which are then subjected to specific reactions to introduce the benzimidazole and carboxylic acid functionalities.
1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid belongs to the class of carboxylic acids and can be further classified as an aromatic compound due to its benzimidazole and phenyl groups. Its unique cyclopropane ring also categorizes it among cycloalkanes.
The synthesis of 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid typically involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring the reaction progress and verifying product formation.
The molecular formula for 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid is . The structure consists of a cyclopropane ring connected to a phenyl group and a benzimidazole moiety, with a carboxylic acid functional group attached.
1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid can participate in various chemical reactions:
Reagents such as sulfuric acid or hydrochloric acid may be used for esterification, while reducing agents like lithium aluminum hydride are commonly employed for reduction processes. The specific conditions (temperature, solvent) must be optimized for each reaction type.
The mechanism of action for 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid primarily involves its interaction with biological targets at the molecular level. The benzimidazole moiety is known for its ability to interact with various receptors and enzymes, potentially influencing signaling pathways within cells.
The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to alterations in cellular processes such as proliferation or apoptosis. Quantitative structure–activity relationship (QSAR) studies may provide insights into how structural variations affect biological activity.
The physical properties include:
Chemical properties involve stability under different pH conditions and reactivity towards nucleophiles or electrophiles. Stability studies can reveal degradation pathways under light or heat exposure.
1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid has potential applications in medicinal chemistry as:
Its unique structure allows it to serve as a lead compound for developing new therapeutic agents targeting specific diseases, particularly those involving enzyme dysregulation or receptor misfunction.
The integration of benzimidazole and cyclopropane motifs into hybrid scaffolds represents a cutting-edge strategy in precision drug design. Benzimidazole's privileged status in medicinal chemistry stems from its ability to mimic purine bases, facilitating diverse interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic contacts [4]. When fused with the strained cyclopropane ring—a structural feature that confers enhanced binding affinity and metabolic stability—this hybrid architecture exhibits unique three-dimensionality and stereoelectronic properties crucial for selective receptor engagement [1].
Recent studies demonstrate that the 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid scaffold enables precise spatial orientation of pharmacophores. The benzimidazole nitrogen atoms can participate in coordinate covalent bonds with metal ions in enzyme active sites, while the cyclopropane ring's bond angle distortion induces torsional effects that optimize ligand-receptor complementarity. This is exemplified in metallo-β-lactamase (MBL) inhibitors where analogous scaffolds penetrate the Zn²⁺-containing active sites of carbapenem-resistant bacteria [1]. The scaffold's synthetic versatility permits strategic decoration: C5-C6 positions on the benzimidazole accommodate electron-withdrawing groups (CN, NO₂) that modulate electron density, while the phenylcyclopropane moiety can be functionalized with halogen atoms or alkyl chains to fine-tune hydrophobic pocket interactions [4].
Target Class | Biological Activity | Key Interactions | Structural Requirements |
---|---|---|---|
Metallo-β-lactamases | Enzyme inhibition | Zn²⁺ coordination, Loop stabilization | C5 electron-withdrawing groups, Cis-cyclopropane configuration |
GPCRs | Receptor modulation | H-bonding with TM5, π-cation stacking | N1 alkylation, Phenyl substituents |
Nuclear receptors | Transcriptional regulation | H-bonding with H12 helix, Hydrophobic packing | Carboxylic acid moiety, Planar benzimidazole |
Flow chemistry has revolutionized the synthesis of these complex architectures. DoE-optimized continuous flow processes enable high-yielding (85-92%) cyclocarbonylation reactions for benzimidazole core formation at elevated temperatures (160-180°C) with precise residence time control (10-100 min) [4]. This approach circumvents traditional limitations of batch synthesis—including thermal degradation and low scalability—while maintaining the stereochemical integrity of the cyclopropane ring. The strategic incorporation of polyethylene glycol (PEG) co-solvents enhances reagent solubility and mass transfer, critical for handling the hydrophobic cyclopropane component [4].
The medicinal exploration of cyclopropane dates to the 1950s with the discovery of cyclopropane-based anesthetics, but its rational incorporation into drug design accelerated in the 1990s following structural biology advances. Early cyclopropane derivatives like tranexamic acid (1960s) exploited the ring's conformational restriction to lock bioactive conformations, while later developments leveraged its unique stereoelectronic properties—the "cyclopropyl effect"—to modulate drug metabolism and target engagement [1].
The cyclopropane ring serves as a versatile bioisostere in medicinal chemistry: it effectively replaces olefins to reduce oxidative metabolism, mimics peptide bonds in protease inhibitors, and functions as a carbonyl surrogate in CNS drugs. Its implementation in metallo-β-lactamase inhibitors illustrates this evolution. First-generation MBL inhibitors featured simple thiols and carboxylates (e.g., captopril analogs) with limited spectrum, while modern scaffolds like ICA derivatives incorporate stereodefined cyclopropanes adjacent to imidazole carboxylates. Compound 55 (a cyclopropane-containing ICA derivative) exemplifies this advancement, exhibiting potent VIM-2 inhibition (IC₅₀ = 0.22 μM) through dual Zn²⁺ chelation and hydrophobic interactions with active-site loops [1].
Generation | Representative Compounds | Key Innovations | Therapeutic Limitations |
---|---|---|---|
1st (1960s-80s) | Cyclopropylamine antidepressants, Tranexamic acid | Conformational restriction, Metabolic stabilization | Low target specificity, Off-target effects |
2nd (1990s-2010s) | Ciprofloxacin analogs, Cyclopropyl HIV protease inhibitors | Stereoelectronic effects, Isosteric replacement | Spectrum limitations (e.g., only Class B1 MBLs) |
3rd (Present) | ICA-cyclopropane hybrids (e.g., 55), Benzimidazole-cyclopropane conjugates | Hybrid scaffolds, Loop engagement | Overcoming Gram-negative penetration |
Structure-guided optimization has been pivotal in advancing cyclopropane therapeutics. X-ray crystallography of VIM-2 bound to early ICA inhibitors revealed that cyclopropane substituents engage conserved residues (Lys224, Asn233) in the flexible loop regions adjacent to the active site [1]. This observation drove the strategic introduction of phenylcyclopropane moieties to enhance loop stabilization—a breakthrough that improved inhibitor residence time 8-fold compared to acyclic analogs. The phenyl group's quadrupole moment enables edge-to-face interactions with Tyr67, while the cyclopropane strain optimizes the carboxylic acid's orientation for Zn²⁺ coordination [1].
The carboxylic acid group in 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid serves as a multifaceted pharmacophore with implications beyond metal coordination. Its presence enables three distinct biological mechanisms: (1) formation of salt bridges with basic residues in binding pockets (e.g., Arg263 in VIM-2), (2) pH-dependent membrane permeability via protonation switching, and (3) substrate mimicry of endogenous carboxylate-containing metabolites [1] [2]. Despite these advantages, the high polarity of free carboxylic acids traditionally limited their blood-brain barrier (BBB) penetration—a challenge addressed through innovative prodrug strategies.
Recent advances in CNS-targeted prodrugs demonstrate that ethanolamine esters effectively mask carboxylic acid polarity while leveraging endogenous transporters. Sobetirome prodrug studies revealed that ethanolamine ester 11 increased brain/serum ratios 3.2-fold compared to unmodified drug by utilizing amino acid transporters at the BBB [2]. This approach is directly applicable to benzimidazole-cyclopropane hybrids where the carboxylic acid is essential for target engagement but limits brain bioavailability. Molecular modeling suggests that the protonation state (pKₐ = 4.2-4.8) of the cyclopropane carboxylic acid in physiological environments creates a balance between aqueous solubility (LogS = -3.1) and membrane permeability (LogP = 2.3), making it amenable to esterase-triggered delivery systems [1] [2].
Biological Role | Structural Determinants | Chemical Optimization Strategies |
---|---|---|
Zn²⁺ coordination | Acid pKₐ (3.8-4.5), Spatial orientation | Cyclopropane conformational control, Bioisosteric replacement (tetrazole) |
Membrane permeability | LogD₇.₄ (-0.8 to 0.2), H-bond count | Ethanolamine prodrugs (e.g., 11), PEGylation |
Transporter recognition | Molecular weight (<450), Polar surface area | Amino acid conjugates (e.g., Val, Lys), Choline esters |
Carboxylic acid bioisosteres have expanded the scaffold's utility in CNS applications. While tetrazoles maintain Zn²⁺ coordination capability, they exhibit reduced BBB penetration compared to carboxylic acids due to higher polar surface area. Conversely, acyl sulfonamides show improved brain uptake but weaker metalloenzyme inhibition. For benzimidazole-cyclopropane hybrids, the native carboxylic acid remains optimal for VIM inhibition, necessitating prodrug approaches rather than bioisosteric replacement. This is evidenced by the 32-fold enhancement of meropenem activity against Pseudomonas aeruginosa when co-administered with carboxylic acid-containing inhibitor 55 [1]—an effect lost upon esterification but restored through intracellular esterase activation.
Compound Name | Structure | Therapeutic Application |
---|---|---|
1-(1H-Benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid | Core scaffold | Enzyme inhibition |
Sobetirome | Thyromimetic scaffold | Myelin repair |
Compound 55 | ICA derivative | Metallo-β-lactamase inhibition |
Flibanserin | Benzimidazolone derivative | CNS modulation |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9